2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole
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Overview
Description
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole is a heterocyclic compound that contains both a benzo[d]thiazole ring and a diazepane ring. The benzo[d]thiazole ring is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The diazepane ring, a seven-membered nitrogen-containing heterocycle, is often found in pharmaceutical compounds due to its biological significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of benzo[d]thiazole-2-sulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can reduce reaction times and improve yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects. The diazepane ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Known for its antimicrobial activity.
2-(Benzo[d]thiazol-2-ylthio)acetic acid: Exhibits anti-inflammatory properties.
2-(Benzo[d]thiazol-2-ylthio)ethanol: Used in the synthesis of various pharmaceuticals
Uniqueness
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole is unique due to the presence of both the benzo[d]thiazole and diazepane rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H15N3O2S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-ylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,15-8-3-6-13-7-9-15)12-14-10-4-1-2-5-11(10)18-12/h1-2,4-5,13H,3,6-9H2 |
InChI Key |
ZQELRBNDJUTMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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